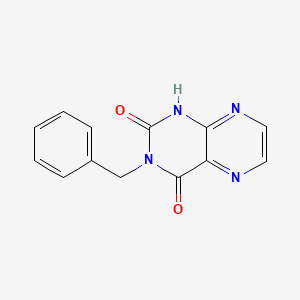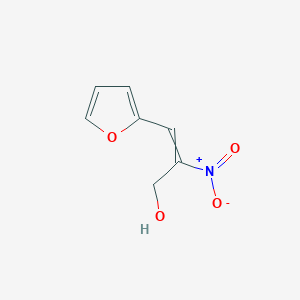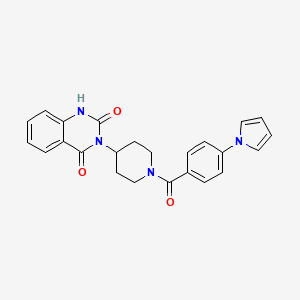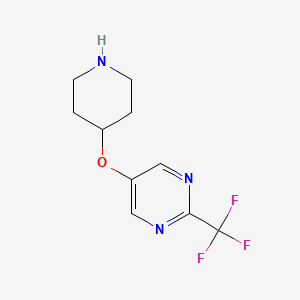
3-benzylpteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1H-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-pteridine-2,4-dione typically involves the condensation of appropriate benzyl derivatives with pteridine precursors. One common method is the Gabriel-Isay synthesis, which involves the reaction of benzylamine with a pteridine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 3-Benzyl-1H-pteridine-2,4-dione may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Benzyl-1H-pteridine-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile component in enzymatic processes . Additionally, its unique structure allows it to interact with nucleic acids and proteins, influencing their function and stability .
Comparación Con Compuestos Similares
Pterin: 2-amino-4(3H)-pteridinone, a naturally occurring pteridine derivative.
Lumazine: 2,4(1H,3H)-pteridinedione, another pteridine derivative with similar redox properties.
Xanthopterin: A fluorescent pteridine derivative used in biological studies.
Uniqueness: 3-Benzyl-1H-pteridine-2,4-dione is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity compared to other pteridine derivatives. This substitution enhances its potential for use in optoelectronic materials and as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H10N4O2 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-benzyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
Clave InChI |
CPTGJSQFVGEBTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14097673.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14097675.png)
![2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14097676.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097678.png)

![[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14097683.png)
![Imidazo[1,5-c]pyrimidin-5-ol](/img/structure/B14097684.png)
![1-{2-[(3-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097686.png)
![2-[3-(Dimethylamino)propyl]-6-methoxy-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097694.png)
![2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate](/img/structure/B14097698.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097704.png)



